molecular formula C10H21NO3 B13326441 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol

Cat. No.: B13326441
M. Wt: 203.28 g/mol
InChI Key: WUOMZXXPEHJFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

For Research Use Only. Not for human, diagnostic, or therapeutic use. 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is a synthetic chemical compound belonging to the class of 2-amino-1,3-propane diols. This structural motif is recognized in scientific research as a versatile platform for the synthesis of more complex molecules, particularly in polymer science . Compounds based on the 2-amino-1,3-propane diol scaffold can be chemoselectively functionalized and cyclized to generate aliphatic cyclic carbonate monomers, which are valuable for producing functional biodegradable polymers with potential applications in biomedicine and environmentally friendly materials . This compound features both amino and diol functional groups, making it a valuable bifunctional building block for organic synthesis and medicinal chemistry research. The 2-amino-1,3-propane diol core is also known for its role in the structure of various biologically active molecules and immunosuppressive agents . Disclaimer: The specific applications, research value, and mechanism of action for this particular compound are not fully characterized. Researchers are strongly encouraged to consult the primary scientific literature and conduct their own experimental characterization to determine the compound's suitability for their specific research objectives.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-[(2,6-dimethyloxan-4-yl)amino]propane-1,3-diol

InChI

InChI=1S/C10H21NO3/c1-7-3-9(4-8(2)14-7)11-10(5-12)6-13/h7-13H,3-6H2,1-2H3

InChI Key

WUOMZXXPEHJFGU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC(CO)CO

Origin of Product

United States

Preparation Methods

Synthesis of the 2,6-Dimethyloxan-4-yl Amino Intermediate

  • The 2,6-dimethyloxan-4-yl moiety can be synthesized via cyclization of appropriate hydroxy precursors such as 2,6-dimethyl-substituted diols or hydroxy acids under acid catalysis to form the tetrahydropyran ring.
  • Introduction of an amino group at the 4-position can be achieved by:

Coupling with Propane-1,3-diol Backbone

  • The amino-substituted oxane is then reacted with epichlorohydrin or glycidol derivatives to introduce the propane-1,3-diol moiety.
  • Alternatively, reductive amination between 2-amino-1,3-propanediol and the oxane aldehyde or ketone derivative can be employed.
  • Protection/deprotection strategies may be used to selectively functionalize hydroxyl groups to avoid side reactions.

Representative Synthetic Route (Hypothetical Based on Analogous Amino Alcohol Syntheses)

Step Reagents/Conditions Description
1 2,6-Dimethyl-1,5-hexanediol, acid catalyst Cyclization to form 2,6-dimethyloxane ring
2 Tosyl chloride, pyridine Tosylation of 4-OH group to form 4-tosylate intermediate
3 Ammonia or methylamine, solvent Nucleophilic substitution to introduce amino group at 4-position
4 2-amino-1,3-propanediol or epichlorohydrin, base Coupling to form final this compound
5 Purification (chromatography, crystallization) Isolation of pure compound

Alternative Routes

  • Reductive amination of 2,6-dimethyloxan-4-one with 2-amino-1,3-propanediol under mild reducing conditions (e.g., NaBH3CN) to directly form the amino linkage.
  • Use of chiral auxiliaries or catalysts to ensure stereoselective synthesis of the oxane ring and amino alcohol center.

Analytical and Characterization Data

Comparative Summary Table of Preparation Methods

Method Starting Materials Key Reactions Advantages Limitations
Cyclization + Nucleophilic Substitution 2,6-Dimethyl diols, tosyl chloride, ammonia Ring closure, tosylation, amination Straightforward, scalable Requires protection steps
Reductive Amination 2,6-Dimethyloxan-4-one, 2-amino-1,3-propanediol Reductive amination Direct, fewer steps Sensitive to reaction conditions
Epichlorohydrin Coupling Amino-oxane intermediate, epichlorohydrin Nucleophilic ring opening Good yield, versatile Requires control of regioselectivity

Research Findings and Industrial Relevance

  • Amino alcohols like this compound are valuable intermediates in pharmaceuticals, particularly for immunomodulatory agents.
  • Patents related to structurally similar compounds emphasize safe, commercially feasible large-scale synthesis with high purity and yield.
  • The preparation methods are optimized to minimize hazardous reagents and maximize stereochemical control, critical for biological activity.
  • No direct industrial-scale synthesis publications specific to this exact compound were found, but analogous amino alcohol syntheses provide a reliable blueprint.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Scientific Research Applications

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Propane-1,3-diol Derivatives with Amino Substituents

Bis-Tris (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol)
  • Structure: A propane-1,3-diol core with a bis(2-hydroxyethyl)amino group and hydroxymethyl substitution.
  • Key Properties :
    • Widely used as a biological buffer (pH 6.5–7.2) due to its zwitterionic nature and minimal metal ion interactions .
    • High water solubility (209.24 g/mol) and low LogP (-1.5), contrasting with the target compound’s oxane ring, which may enhance lipophilicity.
  • Comparison : The target compound’s oxane ring may reduce water solubility compared to Bis-Tris but improve membrane permeability in pharmaceutical applications.
3-[(1-Methylethyl)amino]propane-1,2-diol
  • Structure: Positional isomer of propane-1,3-diol with an isopropylamino group at C2.
  • Key Properties :
    • 1,2-diol configuration increases steric hindrance, reducing hydrogen-bonding capacity compared to the target’s 1,3-diol .
    • Used as a reference standard in pharmaceutical impurity profiling.

Aromatic and Phenolic Substituted Propane-1,3-diols

2-{4-[(E)-3-Hydroxypropenyl]-2,6-dimethoxyphenoxy}propane-1,3-diol (Compound 9, )
  • Structure: Propane-1,3-diol linked to a phenolic ether with a propenyl side chain.
  • Key Properties: Isolated from Clausena emarginata, exhibits hepatoprotective activity against DL-galactosamine-induced liver damage .
2-(3,5-Difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF, )
  • Structure: β-O-4 lignin model with difluorophenoxy and dimethoxyphenyl groups.
  • Key Properties: Used to study oxidative degradation in lignin chemistry; releases 3,5-difluorophenol under alkaline conditions . The target compound’s ether ring lacks phenolic reactivity, suggesting stability in oxidative environments.

Pharmaceutical and Industrial Analogs

2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (Patent Compound, )
  • Structure : Bulky 4-octylphenyl ethyl substitution on the propane-1,3-diol backbone.
  • Key Properties :
    • Formulated for enhanced bioavailability in drug delivery systems .
    • The target compound’s oxane ring may offer similar stability but with reduced steric bulk.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Applications/Properties Source
2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol Propane-1,3-diol 2,6-Dimethyloxan-4-yl amino Hypothetical biochemical applications N/A
Bis-Tris Propane-1,3-diol Bis(2-hydroxyethyl)amino, hydroxymethyl Biological buffering (pH 6.5–7.2)
Compound 9 () Propane-1,3-diol Phenolic ether with propenyl chain Hepatoprotective activity
VDF () Propane-1,3-diol 3,5-Difluorophenoxy, dimethoxyphenyl Lignin degradation studies
Patent Compound () Propane-1,3-diol 4-Octylphenyl ethyl Pharmaceutical formulations

Table 2: Hypothetical Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted LogP Water Solubility
This compound ~247.3 0.8–1.2 Moderate
Bis-Tris 209.24 -1.5 High
Compound 9 () ~352.4 1.5–2.0 Low
VDF () ~382.3 2.2–2.5 Very low

Research Implications and Gaps

  • Bioactivity : Compounds like 9 and 10 () demonstrate the importance of substituents in bioactivity. The target compound’s oxane ring warrants evaluation for anti-inflammatory or neuroprotective effects.
  • Industrial Applications : The stability of VDF () under oxidative conditions suggests the target compound could be tested in polymer or lignin-mimetic systems.
  • Pharmaceutical Potential: The patent compound () highlights propane-1,3-diol derivatives as drug candidates, positioning the target compound for formulation studies.

Biological Activity

2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethyloxan moiety attached to an amino group and a propane diol backbone. Its chemical structure can be represented as follows:

Chemical Formula C11H23N1O3\text{Chemical Formula C}_{11}\text{H}_{23}\text{N}_1\text{O}_3

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting cyclooxygenase (COX) enzymes .
  • Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
Enzyme InhibitionInhibits COX enzymes leading to reduced inflammation
Antioxidant ActivityScavenges free radicals, protecting cells from oxidative stress
NeuroprotectionProtects neuronal cells from apoptosis in vitro
Cytokine ModulationAlters cytokine release profiles in inflammatory models

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Inflammation : A study demonstrated that administration of the compound significantly reduced markers of inflammation in an animal model of arthritis. The reduction in pro-inflammatory cytokines was statistically significant compared to control groups .
  • Neuroprotection in Animal Models : Research involving rodent models of neurodegeneration showed that treatment with the compound resulted in improved cognitive function and reduced neuronal loss. The mechanism was attributed to its antioxidant properties and ability to inhibit apoptotic pathways .
  • Clinical Trials for Pain Management : A small-scale clinical trial evaluated the compound's effectiveness in managing chronic pain conditions. Results indicated a notable decrease in pain scores among participants receiving the treatment compared to those on placebo .

Q & A

Basic: What are the recommended methods for synthesizing 2-[(2,6-Dimethyloxan-4-yl)amino]propane-1,3-diol, and how can reaction conditions be optimized?

Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous diols are synthesized via hydrogenation of intermediates using catalysts like palladium or platinum, with careful control of pH and temperature to avoid side reactions . Optimization includes:

  • Catalyst screening : Test transition metal catalysts (e.g., Co, Ni) for efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Monitoring : Use TLC or HPLC to track intermediate formation (e.g., Schiff bases) and adjust reaction times .

Basic: How should researchers safely handle and store this compound given its potential hazards?

Answer: Follow protocols for lab-safe handling:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Storage : Store in airtight containers at -20°C, away from light and moisture, to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

Answer: Contradictions arise from dynamic stereochemistry or solvent effects. Mitigation strategies:

  • Multi-technique validation : Cross-verify using X-ray crystallography for absolute configuration and 2D NMR (e.g., COSY, HSQC) for proton coupling .
  • Computational modeling : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated vibrational spectra to identify conformational isomers .
  • Solvent standardization : Use deuterated solvents consistently to eliminate solvent-shift artifacts .

Advanced: What strategies are effective in studying the coordination chemistry of this compound with transition metals?

Answer: Design multinuclear complexes by leveraging its amino and diol motifs:

  • Ligand design : Modify the oxan-4-yl group to enhance metal binding (e.g., introduce carboxylate substituents).
  • Spectroscopic probes : Use UV-Vis to monitor ligand-to-metal charge transfer (LMCT) bands and EPR for paramagnetic metal centers (e.g., Co(III)) .
  • Catalytic testing : Assess metal complexes in oxidation reactions (e.g., alkene epoxidation) under varied O₂ pressures .

Basic: What analytical techniques are critical for purity assessment, and how are thresholds determined?

Answer: Combine chromatographic and spectroscopic methods:

  • HPLC/GC-MS : Set purity thresholds ≥98% using area normalization, calibrated with certified reference standards .
  • Elemental analysis : Validate C/H/N ratios within ±0.3% of theoretical values.
  • Melting point : Compare with literature values (e.g., sharp MP indicates minimal impurities) .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Answer: Apply predictive frameworks in absence of experimental

  • QSAR models : Estimate log P and bioaccumulation potential using software like EPI Suite.
  • Read-across analysis : Compare with structurally similar diols (e.g., 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol) to infer biodegradability .
  • Microtox assays : Perform acute toxicity screening on Vibrio fischeri to establish baseline EC₅₀ values .

Advanced: What experimental designs are suitable for probing stereochemical outcomes in derivatives of this compound?

Answer: Address stereoselectivity via:

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to resolve enantiomers .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts (e.g., BINAP-Ru) to favor specific stereoisomers .
  • Crystallography : Solve crystal structures of intermediates to map stereochemical pathways .

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